molecular formula C28H27NO4S B587858 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene CAS No. 1391054-73-1

3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene

カタログ番号: B587858
CAS番号: 1391054-73-1
分子量: 473.587
InChIキー: JQIHKQGGHCMOQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene, also known as this compound, is a useful research compound. Its molecular formula is C28H27NO4S and its molecular weight is 473.587. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene is a synthetic derivative of raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of osteoporosis and breast cancer. This compound exhibits unique biological activities that warrant detailed examination.

Chemical Structure and Properties

  • Molecular Formula : C28H27N O4S
  • Molecular Weight : 473.58 g/mol
  • CAS Number : 1391054-73-1
  • IUPAC Name : [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-7-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

The compound features a complex structure with piperidine moieties that enhance its interaction with estrogen receptors and potentially other biological targets.

Estrogen Receptor Modulation

3-Des(4-(2-piperidinyl)ethoxy)benzoyl raloxifene acts as a selective modulator of estrogen receptors. It has been shown to bind to both ERα and ERβ, leading to differential activation depending on the tissue type. This selectivity is crucial for minimizing side effects commonly associated with non-selective estrogen agonists.

Anticancer Properties

Recent studies have highlighted the compound's potential in oncology:

  • In Vitro Studies : The compound demonstrated significant antiproliferative effects on breast cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values indicating effective inhibition of cell growth. For example, one study reported IC50 values ranging from 19.9 to 75.3 µM, suggesting potent activity against cancer cells while sparing non-cancerous cells .

The mechanism by which 3-des(4-(2-piperidinyl)ethoxy)benzoyl raloxifene exerts its effects involves:

  • Estrogen Receptor Activation : By selectively activating ERs in certain tissues, it mimics estrogen's beneficial effects (e.g., bone density maintenance) while blocking its detrimental effects in others (e.g., breast tissue).
  • Apoptosis Induction : The compound has been linked to increased apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.
  • Synergistic Effects : When combined with conventional chemotherapeutics like doxorubicin, this compound showed enhanced cytotoxicity in resistant breast cancer cell lines, indicating potential for combination therapies .

Data Summary

Biological ActivityObservationsReference
Estrogen Receptor BindingSelective binding to ERα and ERβ
Antiproliferative EffectsIC50 values between 19.9 - 75.3 µM
Apoptosis InductionIncreased apoptosis in cancer cells
Synergistic EffectsEnhanced efficacy with doxorubicin

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effects of various piperidine derivatives on MDA-MB-231 cells, revealing that modifications to the piperidine structure significantly impacted their anticancer activity. The study concluded that compounds like 3-des(4-(2-piperidinyl)ethoxy)benzoyl raloxifene could be promising candidates for further development in targeted cancer therapies .
  • Combination Therapy Research : Another investigation focused on the synergistic potential of this compound when used alongside established chemotherapeutics. Results indicated that the combination led to a marked reduction in cell viability compared to monotherapy, suggesting a valuable approach for overcoming drug resistance in breast cancer treatment .

特性

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-7-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4S/c30-22-9-4-19(5-10-22)25-18-21-8-13-24(31)26(28(21)34-25)27(32)20-6-11-23(12-7-20)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIHKQGGHCMOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(C=CC4=C3SC(=C4)C5=CC=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391054-73-1
Record name 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-DES(4-(2-PIPERIDINYL)ETHOXY)BENZOYL-7-(4-(2-PIPERIDINYL)ETHOXY)BENZOYL RALOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631N7NJH5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。